molecular formula C17H21N3O4 B2510063 3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034489-60-4

3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2510063
CAS No.: 2034489-60-4
M. Wt: 331.372
InChI Key: LMYCCYSFQSEBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of azetidinones and imidazolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinones or imidazolidinediones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to its dual ring structure, combining both azetidinone and imidazolidinedione moieties. This structural feature enhances its binding affinity to tubulin and its overall antiproliferative efficacy .

Properties

IUPAC Name

3-[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-24-14-6-4-3-5-12(14)7-8-15(21)19-10-13(11-19)20-16(22)9-18-17(20)23/h3-6,13H,2,7-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYCCYSFQSEBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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